C20H16ClFN4O4 synthesis pathway and mechanism
C20H16ClFN4O4 synthesis pathway and mechanism
An in-depth guide to the synthesis of a complex pyrazolo[3,4-d]pyrimidine derivative, structurally analogous to potential kinase inhibitors, is provided below. The specific compound with the molecular formula C20H16ClFN4O4 could not be definitively identified in the published literature. Therefore, this guide presents a representative synthetic pathway for a closely related molecule, N-(4-chlorophenyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, illustrating the key chemical transformations and methodologies applicable to this class of compounds. This hypothetical pathway is constructed based on established synthetic routes for pyrazolo[3,4-d]pyrimidines.[1][2][3]
Proposed Synthesis Pathway
The synthesis of N-aryl-1-aryl-pyrazolo[3,4-d]pyrimidines typically involves a multi-step sequence starting from a substituted pyrazole. The overall strategy encompasses the construction of the pyrimidine ring onto the pyrazole core, followed by functionalization to introduce the desired substituents.
The proposed pathway for the synthesis of a representative N-(4-chlorophenyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is outlined below. This pathway is divided into three main stages:
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Stage 1: Synthesis of the Pyrazole Precursor.
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Stage 2: Construction of the Pyrazolo[3,4-d]pyrimidinone Core.
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Stage 3: Functionalization to the Final Product.
Caption: Proposed multi-step synthesis pathway for a representative pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step in the proposed synthesis pathway, based on methodologies reported for similar transformations.[3][4][5]
Stage 1: Synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
This step involves the condensation of a hydrazine with a cyanoacrylate derivative to form the pyrazole ring.
Table 1: Reagents and Conditions for Stage 1
| Reagent/Solvent | Molar Equiv. | Purpose |
| Ethyl 2-cyano-3-ethoxyacrylate | 1.0 | Starting material |
| 4-Fluorophenylhydrazine hydrochloride | 1.1 | Reagent |
| Sodium Acetate | 1.2 | Base |
| Ethanol | - | Solvent |
Protocol:
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To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol, 4-fluorophenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) are added.
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The reaction mixture is heated to reflux and stirred for 4-6 hours.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is partitioned between ethyl acetate and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel to afford ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.
Stage 2: Synthesis of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The pyrimidine ring is constructed by reacting the aminopyrazole with acetamide in the presence of a base.
Table 2: Reagents and Conditions for Stage 2
| Reagent/Solvent | Molar Equiv. | Purpose |
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 1.0 | Starting material |
| Acetamide | 5.0 | Reagent |
| Sodium Ethoxide | 1.5 | Catalyst |
| Ethanol | - | Solvent |
Protocol:
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A mixture of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) and acetamide (5.0 eq) is suspended in absolute ethanol.
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Sodium ethoxide (1.5 eq) is added portion-wise to the suspension.
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The reaction mixture is heated to reflux for 8-12 hours.
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The reaction is monitored by TLC.
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After completion, the mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and then with diethyl ether.
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The solid is dried under vacuum to yield 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Stage 3: Synthesis of N-(4-chlorophenyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This final stage involves the chlorination of the pyrimidinone followed by a nucleophilic aromatic substitution.
Table 3: Reagents and Conditions for Stage 3
| Reagent/Solvent | Molar Equiv. | Purpose |
| 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 1.0 | Starting material |
| Phosphorus oxychloride (POCl3) | Excess | Chlorinating agent |
| 4-Chloroaniline | 1.2 | Reagent |
| Isopropanol | - | Solvent |
| Triethylamine | 2.0 | Base |
Protocol:
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Chlorination: 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) is refluxed in excess phosphorus oxychloride for 3-5 hours. The excess POCl3 is then removed by distillation under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a sodium bicarbonate solution. The crude 4-chloro intermediate is extracted with ethyl acetate, dried, and used in the next step without further purification.
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Substitution: The crude 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is dissolved in isopropanol. 4-Chloroaniline (1.2 eq) and triethylamine (2.0 eq) are added to the solution.
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The mixture is heated to reflux for 6-8 hours.
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The reaction is monitored by TLC.
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Upon completion, the solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated.
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The final product is purified by column chromatography or recrystallization to give N-(4-chlorophenyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Potential Mechanism of Action: Kinase Inhibition
Many pyrazolo[3,4-d]pyrimidine derivatives are known to act as inhibitors of protein kinases by competing with ATP for the binding site in the kinase domain.[2][6] The planar heterocyclic core mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket.
Caption: General mechanism of protein kinase inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Quantitative Data
While specific yield and analytical data for the hypothetical synthesis are not available, the following table provides representative data ranges for similar reactions reported in the literature.[4][7]
Table 4: Representative Quantitative Data
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Stage 1 | Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate | 70 - 85 | >95 |
| Stage 2 | 1-Aryl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 65 - 80 | >98 |
| Stage 3 | N-Aryl-1-aryl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 50 - 75 | >99 |
Disclaimer: The presented synthesis pathway and experimental protocols are hypothetical and constructed based on established chemical principles for this class of compounds. They are intended for informational purposes for a research audience and would require experimental validation and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 7. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
